molecular formula C12H10N4 B12347682 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline

Cat. No.: B12347682
M. Wt: 210.23 g/mol
InChI Key: TYDDBFATTFHGGZ-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an aniline group attached at the 3-position.

Chemical Reactions Analysis

Types of Reactions: 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aniline group allows for various substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit kinases like c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound’s ability to intercalate with DNA also contributes to its anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline stands out due to its specific structural features that allow for versatile chemical modifications and its broad spectrum of biological activities. Its unique combination of a triazole and pyridine ring system, along with the aniline group, provides a distinct platform for developing new therapeutic agents.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline

InChI

InChI=1S/C12H10N4/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h1-8H,13H2

InChI Key

TYDDBFATTFHGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)N

Origin of Product

United States

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